![molecular formula C21H22FNO3 B1325733 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone CAS No. 898762-01-1](/img/structure/B1325733.png)

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

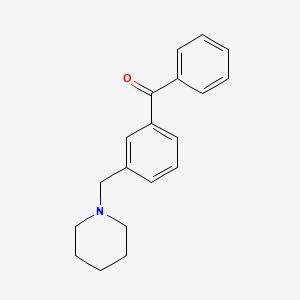

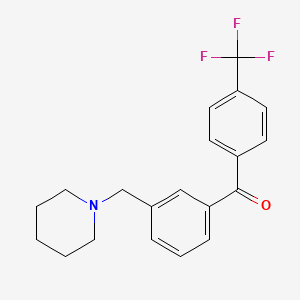

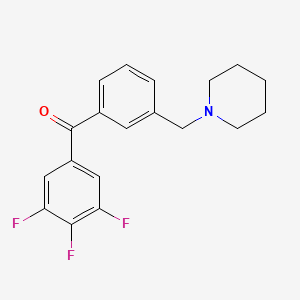

“3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane, which is a heterocyclic compound . This core structure is attached to a benzophenone group, which is a type of aromatic ketone .

Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a spirocyclic ring system with two oxygen atoms and one nitrogen atom . The exact molecular structure of the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound is not provided in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane include a boiling point of 108 - 110 °C, a density of 1.117 g/cm3, and a flash point of 81 °C . The specific physical and chemical properties of the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound are not available in the searched resources.Scientific Research Applications

Growth Regulation

- Synthesis and Growth-Regulating Activity: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane demonstrates growth-regulating activity. This was achieved through synthesis using the Mannich reaction, showing the potential of such compounds in growth regulation applications (Sharifkanov et al., 2001).

Chemical Synthesis and Structure

- Effect of Base and Acyl Chloride on Chemical Structure: A study on the regioselectivity of acylation involving a compound structurally similar to 1,4-dioxa-8-azaspiro[4.5]decane highlights the influence of base and acyl chloride on the chemical structure, contributing to the understanding of synthetic pathways for related compounds (Koszytkowska-Stawińska et al., 2004).

Antiviral Activity

- Synthesis and Anti-Coronavirus Activity: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown inhibition of human coronavirus replication. This highlights the potential antiviral applications of similar structures, including 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (Apaydın et al., 2019).

Imaging and Radiology

- Application in Tumor Imaging: A study involving a 1,4-Dioxa-8-azaspiro[4.5]decane derivative, used as a σ1 receptor ligand, suggests potential use in tumor imaging. This compound demonstrated specific binding to σ1 receptors, highlighting its utility in radiological diagnostics and tumor imaging (Xie et al., 2015).

Environmental Application

- Removal of Carcinogenic Compounds: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane was synthesized and used for the removal of carcinogenic azo dyes and aromatic amines. This indicates its potential application in environmental remediation and wastewater treatment (Akceylan et al., 2009).

Antimicrobial Activity

- Antimicrobial and Nematicidal Activities: Compounds containing the 1-thia-4-azaspiro[4.5]decan structure have been evaluated for antimicrobial and nematicidal activities, suggesting potential use in controlling microbial and nematode infections (Srinivas et al., 2008).

Medicinal Chemistry

- Synthesis of Biologically Active Compounds: Research on 8-oxa-2-azaspiro[4.5]decane, a structurally related compound, has demonstrated its promise for the production of important biologically active compounds, suggesting similar potential for 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone (Ogurtsov & Rakitin, 2020).

Safety and Hazards

The safety information for 1,4-Dioxa-8-azaspiro[4.5]decane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/eye protection/face protection should be worn . The specific safety and hazard information for the entire “3’-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone” compound is not available in the searched resources.

properties

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO3/c22-19-7-2-1-6-18(19)20(24)17-5-3-4-16(14-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLXZYIFRNEVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643323 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone | |

CAS RN |

898762-01-1 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)

![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)

![Ethyl 5-oxo-5-[3-(piperidinomethyl)phenyl]valerate](/img/structure/B1325669.png)

![Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1325670.png)

![Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1325671.png)